molecular formula C21H24N2O2 B6963927 4-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide

4-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide

Cat. No.: B6963927
M. Wt: 336.4 g/mol
InChI Key: DCJAWTMPNZUWDW-UHFFFAOYSA-N
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Description

4-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropyl group, a phenylbutanoyl moiety, and a benzamide structure, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the cyclopropyl group through cyclopropanation reactions, followed by the introduction of the phenylbutanoyl group via acylation reactions. The final step involves the coupling of the benzamide moiety using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: This compound can be studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Research may explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide include:

    Cyclopropyl derivatives: Compounds with cyclopropyl groups.

    Phenylbutanoyl derivatives: Compounds with phenylbutanoyl moieties.

    Benzamide derivatives: Compounds with benzamide structures.

Uniqueness

What sets this compound apart is its unique combination of these functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-15(17-5-3-2-4-6-17)13-20(24)23(19-11-12-19)14-16-7-9-18(10-8-16)21(22)25/h2-10,15,19H,11-14H2,1H3,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJAWTMPNZUWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N(CC1=CC=C(C=C1)C(=O)N)C2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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